Oxtoxynol-10

Catalog No.
S3357904
CAS No.
9041-29-6
M.F
C34H62O11
M. Wt
646.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxtoxynol-10

CAS Number

9041-29-6

Product Name

Oxtoxynol-10

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C34H62O11

Molecular Weight

646.8 g/mol

InChI

InChI=1S/C34H62O11/c1-33(2,3)30-34(4,5)31-6-8-32(9-7-31)45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35/h6-9,35H,10-30H2,1-5H3

InChI Key

IVKNZCBNXPYYKL-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Synonyms

OP 10, OP-10, polyethylene glycol alkylphenyl ether

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
  • Mechanism of Action

    Studies suggest that Nonoxynol-10 acts by disrupting the sperm cell membrane. This disrupts the sperm's motility and ability to fertilize an egg [].

  • Efficacy Studies

    Clinical trials have shown that Nonoxynol-10 can be moderately effective in preventing pregnancy when used consistently and correctly []. However, its effectiveness is lower compared to other birth control methods like hormonal contraceptives or intrauterine devices (IUDs) [].

Other Research Areas

While the primary focus of Nonoxynol-10 research is on its spermicidal properties, there are some ongoing investigations into other potential applications:

  • Antimicrobial Effects

    Some research suggests that Nonoxynol-10 may have some activity against certain sexually transmitted infections (STIs) like herpes simplex virus (HSV) and gonorrhea [, ]. However, the evidence is limited, and Nonoxynol-10 is not recommended as a sole method of STI prevention [].

  • Safety Concerns

    Some studies have raised concerns about potential irritation and inflammation of the vaginal and rectal tissues associated with Nonoxynol-10 use []. Additionally, there is limited research on the potential impact of Nonoxynol-10 on the vaginal microbiome [].

Octoxynol-10 is a member of the octoxynol family, which consists of ethoxylated alkylphenols. Specifically, Octoxynol-10 is characterized by its structure, which includes an octylphenol moiety linked to an average of ten ethylene oxide units. This compound is primarily used as a surfactant, emulsifier, and cleansing agent in various cosmetic and personal care products due to its ability to lower surface tension and stabilize emulsions .

  • Toxicity: Research suggests potential concerns regarding the safety of Oxtoxynol-10, particularly in its interaction with biological systems. Some studies suggest it might disrupt mucosal membranes []. However, more research is needed to determine the full extent of its effects.

Limitations

  • Scientific research on Oxtoxynol-10 seems focused on its potential biological effects, with limited data available on other aspects like detailed synthesis or physical properties.

The synthesis of Octoxynol-10 typically involves the reaction of p-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide under controlled conditions. This process usually occurs at elevated temperatures and pressures in the presence of sodium hydroxide as a catalyst. The reaction may yield by-products such as unreacted phenols and trace amounts of 1,4-dioxane or ethylene oxide . The general reaction can be summarized as follows:

C6H10O+nC2H4OC20H42On\text{C}_6\text{H}_{10}\text{O}+n\text{C}_2\text{H}_4\text{O}\rightarrow \text{C}_{20}\text{H}_{42}\text{O}_n

where nn represents the number of ethylene oxide units added.

The synthesis methods for Octoxynol-10 include:

  • Ethoxylation: Reacting octylphenol with ethylene oxide using sodium hydroxide as a catalyst.
  • Control Conditions: Maintaining elevated temperatures and pressures during the reaction to enhance yield and reduce by-products.
  • Purification: Post-synthesis purification may involve distillation or chromatography to remove any unreacted materials or contaminants .

Unique CharacteristicsOctoxynol-11Surfactant in personal care productsShortest chain length; often used for mild formulationsOctoxynol-99Spermicidal agent; surfactantNotable for its spermicidal propertiesOctoxynol-1111Emulsifier in cosmeticsHigher molecular weight; better emulsifying propertiesNonoxynol-99Spermicidal agent; contraceptiveSimilar structure but typically more toxicTriton X-100 (a brand name)9Laboratory reagent; detergentWidely used in biochemistry due to its mildness

Octoxynol-10 stands out due to its optimal balance between efficacy as a surfactant and safety profile for cosmetic use, particularly at higher concentrations compared to shorter-chain analogs .

Studies on Octoxynol-10's interactions primarily focus on its surfactant properties. It has been shown to enhance the solubility of other compounds in formulations, making it valuable in both cosmetic and pharmaceutical contexts. Additionally, research indicates that while Octoxynols can mimic estrogenic activity, they do not exhibit significant immunotoxicity or mutagenicity in standard assays .

Semi-Batch Reactor Configurations for Controlled Ethoxylation (n=1–70)

Industrial production of Oxtoxynol-10 employs semi-batch reactor systems to achieve precise control over ethylene oxide addition and polymerization kinetics. These reactors operate under nitrogen-inerted conditions at temperatures exceeding 100°C to facilitate the formation of potassium phenoxide intermediates from para-(1,1,3,3-tetramethylbutyl)phenol and potassium hydroxide. Ethylene oxide is introduced incrementally, with feed rates calibrated to maintain reactor pressure between 20–60 psia while dissipating the exothermic heat of reaction.

Key operational parameters include:

  • Temperature: Maintained at 120–150°C to optimize reaction kinetics without inducing thermal degradation.
  • Ethylene oxide-to-phenol molar ratio: Adjusted between 1:1 and 70:1 to target ethoxy chain lengths (n=1–70).
  • Residence time: Extended digestion phases ensure complete ethylene oxide consumption, minimizing residual monomer concentrations below 0.1%.

Recent advancements incorporate "heel" recycling, where residual product from prior batches is retained in the reactor to accelerate initiation phases. This method reduces cycle times by 15–20% while maintaining polydispersity indices below 1.2.

Catalytic Systems in para-(1,1,3,3-Tetramethylbutyl)phenol Ethoxylation

Catalytic efficiency directly influences ethoxylation rates and product homogeneity. The predominant system uses potassium hydroxide (0.1–0.5 wt%), which deprotonates the phenolic hydroxyl group to form a reactive phenoxide ion. This ion nucleophilically attacks ethylene oxide, propagating the ethoxy chain through an anionic ring-opening mechanism. Neutralization with organic acids (e.g., acetic acid) post-reaction stabilizes the product by converting residual catalyst into soluble salts.

Alternative catalysts like double metal cyanide (DMC) complexes have demonstrated superior activity in bench-scale studies, enabling 30% faster ethylene oxide addition rates compared to potassium hydroxide. DMC catalysts operate via a coordinative insertion mechanism, reducing side reactions such as ethylene oxide oligomerization. However, their industrial adoption remains limited due to challenges in catalyst recovery and higher upfront costs.

Catalyst TypeReaction Rate (mol EO/min)Polydispersity IndexResidual EO (%)
Potassium hydroxide0.45 ± 0.051.15–1.25<0.1
DMC complex0.62 ± 0.071.05–1.10<0.05

Kinetic Modeling of Ethylene Oxide Addition for Targeted Chain Lengths

Ethoxylation kinetics are modeled using a pseudo-first-order approximation, where the rate of ethylene oxide consumption is proportional to the concentration of active phenoxide sites. The governing rate equation is:

$$
\frac{d[EO]}{dt} = -k \cdot [Phenoxide] \cdot [EO]
$$

Here, $$k$$ (0.012–0.018 L/mol·s at 130°C) depends on temperature and catalyst concentration. Computational fluid dynamics (CFD) simulations integrate mass-transfer limitations, revealing that ethylene oxide diffusion into the liquid phase becomes rate-limiting at chain lengths exceeding n=40.

To achieve narrow chain-length distributions, adaptive feed control algorithms dynamically adjust ethylene oxide injection rates based on real-time pressure and temperature data. For Oxtoxynol-10 (n=10), optimal feed profiles involve an initial burst phase (70% EO added in 30% of total time) followed by a tapered addition to minimize polydispersity.

XLogP3

3.3

Wikipedia

Oxtoxynol-10

Use Classification

Cosmetics -> Emulsifying; Surfactant

Dates

Modify: 2023-08-19

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